molecular formula C10H12Cl2O2 B13857064 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 74287-30-2

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Cat. No.: B13857064
CAS No.: 74287-30-2
M. Wt: 235.10 g/mol
InChI Key: FRYOCBWVHKWHML-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene (CAS: 13001-28-0) is a chlorinated aromatic ether characterized by a benzene ring substituted with two ethoxy chains, each terminating in a chlorine atom. Its molecular formula is C₁₀H₁₂Cl₂O₂, with a molecular weight of 247.11 g/mol. The compound is synthesized via alkylation reactions involving intermediates such as 2-(2-(2-chloroethoxy)ethoxy)ethyl tosylate () or through coupling reactions with halogenated aromatic precursors ().

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs), where it is used to functionalize molecules like palbociclib for selective protein degradation (). Its structural features—dual ether linkages and terminal chlorides—enhance reactivity in nucleophilic substitutions while maintaining moderate lipophilicity (logP ~5.27 for analogous compounds; ).

Properties

CAS No.

74287-30-2

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2

InChI Key

FRYOCBWVHKWHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCCl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of 4-Chlorophenol

  • Reactants: 4-chlorophenol and 2-(2-chloroethoxy)ethanol or ethylene oxide derivatives.
  • Conditions: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide or tetrahydrofuran under basic conditions using potassium carbonate or sodium hydroxide as the base.
  • Mechanism: The phenolate ion generated attacks the electrophilic carbon of the ethylene oxide or chlorinated ethoxy intermediate, forming an ether linkage.

Chlorination of Terminal Hydroxyl Groups

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly used to convert terminal hydroxyl groups to chlorides.
  • Solvents: Non-reactive solvents such as toluene or dichloromethane are preferred to avoid side reactions.
  • Procedure: The hydroxyl-containing intermediate is dissolved in the solvent, and the chlorinating agent is added dropwise under nitrogen atmosphere, typically at 0°C to room temperature. The reaction proceeds with the formation of the corresponding alkyl chloride and release of sulfur dioxide or hydrogen chloride gases.

Purification

  • Techniques: The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization from ethanol or other suitable solvents.
  • Yield: Reported yields for the key steps typically range from 70% to over 90%, depending on reaction conditions and scale.

Representative Experimental Data

Step Reactants & Conditions Key Observations Yield & Purity
Alkylation 4-chlorophenol + 2-(2-chloroethoxy)ethanol, K₂CO₃, DMF, 100°C, 72 h Formation of bis(2-hydroxyethoxy) intermediate ~80% yield, confirmed by NMR
Chlorination Intermediate + SOCl₂, toluene, 0–25°C, 2–4 h Conversion of terminal OH to Cl, gas evolution observed 85–90% yield, HPLC purity >95%
Purification Silica gel chromatography, hexane/ethyl acetate Removal of impurities and unreacted materials Final product isolated as pale oil or solid

Alternative Synthetic Routes and Innovations

  • One-Pot Processes: Some patented methods describe one-pot synthesis combining alkylation and chlorination steps to improve efficiency and reduce solvent use, avoiding intermediate isolation.
  • Use of Protecting Groups: In complex syntheses, hydroxyl protecting groups such as trityl chloride have been employed to control selective reactions on polyether chains before chlorination.
  • Catalysts and Phase Transfer Conditions: Phase transfer catalysts like tetrabutylammonium bromide can enhance alkylation rates and yields.
  • Continuous Flow Synthesis: Industrial scale-up may utilize continuous flow reactors to optimize temperature control and reaction times, increasing reproducibility and purity.

Reaction Mechanism Insights

  • The key step is nucleophilic substitution (SN2) where the phenolate ion attacks the electrophilic carbon of the chloroethoxy intermediate, forming the ether linkage.
  • Chlorination proceeds via nucleophilic substitution of hydroxyl groups by chloride ions generated in situ from thionyl chloride or phosphorus trichloride.
  • Reaction conditions are carefully controlled to prevent side reactions such as elimination or over-chlorination.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Alkylation + Chlorination (Two-step) 4-chlorophenol, 2-(2-chloroethoxy)ethanol, SOCl₂ Base (K₂CO₃), DMF, 100°C; Chlorination at 0–25°C High purity, well-established Multi-step, solvent-intensive
One-Pot Synthesis (Patented) 4-chlorophenol, alkylating agent, chlorinating agent Controlled temp, combined steps Reduced time and waste Requires precise control
Protecting Group Strategy Use of trityl chloride for OH protection Pyridine, 40–50°C, 24 h Selective functionalization Additional deprotection steps
Continuous Flow Similar reactants in flow reactors Optimized temp and pressure Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Amino or thiol derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Hydroxy derivatives.

Scientific Research Applications

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

1-Chloro-4-methoxybenzene (CAS: 623-12-1)

  • Molecular Formula : C₇H₇ClO
  • Molecular Weight : 142.58 g/mol
  • Structure : A simpler analogue with a single methoxy group instead of ethoxy chains.
  • Properties : Lower molecular weight and reduced lipophilicity (logP ~2.1) compared to the target compound.
  • Applications : Primarily used as a precursor in agrochemicals and dyes ().

1-Chloro-4-(2-chloroethoxy)benzene (CAS: 13001-28-0)

  • Molecular Formula : C₈H₈Cl₂O
  • Molecular Weight : 191.06 g/mol
  • Structure : Contains a single chloroethoxy group, lacking the second ethoxy linkage.
  • Properties : Reduced steric hindrance and polarity compared to the target compound.
  • Applications : Intermediate in pesticide synthesis ().

1-[2-(2-Chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene (CAS: 65925-28-2)

  • Molecular Formula : C₁₈H₂₉ClO₂
  • Molecular Weight : 312.88 g/mol
  • Structure : Features a bulky 1,1,3,3-tetramethylbutyl substituent.
  • Properties : Higher logP (5.27) due to the hydrophobic alkyl group, enhancing membrane permeability ().
  • Applications : Studied for HPLC separation techniques ().

1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene

  • Molecular Formula : C₉H₁₀Cl₂S
  • Structure : Replaces ether linkages with a thioether group.
  • Properties : Increased susceptibility to oxidation compared to ethers.
  • Applications: Investigated in organosulfur chemistry ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Applications
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene 13001-28-0 C₁₀H₁₂Cl₂O₂ 247.11 ~4.5* PROTAC synthesis ()
1-Chloro-4-methoxybenzene 623-12-1 C₇H₇ClO 142.58 2.1 Agrochemical intermediates ()
1-Chloro-4-(2-chloroethoxy)benzene 13001-28-0 C₈H₈Cl₂O 191.06 ~3.8 Pesticides ()
1-[2-(2-Chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene 65925-28-2 C₁₈H₂₉ClO₂ 312.88 5.27 HPLC analysis ()

*Estimated based on structural analogues.

Key Research Findings

Reactivity : The dual ethoxy-chloro groups in the target compound enable sequential alkylation reactions, as demonstrated in PROTAC synthesis (). In contrast, 1-chloro-4-methoxybenzene undergoes slower electrophilic substitutions due to its single substituent ().

Lipophilicity : The logP of 5.27 for 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene highlights the impact of bulky substituents on hydrophobicity, a critical factor in drug design ().

Biological Activity

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2. It features a chloro group and ethoxy linkers, which are significant for its chemical reactivity and potential biological activities. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and environmental science.

  • Molecular Weight : 235.1 g/mol
  • Structure : The compound consists of a benzene ring substituted with a chlorine atom and a di-ethoxy side chain, which can influence its lipophilicity and overall biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloro and ethoxy groups can participate in nucleophilic substitutions, potentially leading to the formation of reactive intermediates that can interact with cellular components. This interaction may result in various biological effects, including cytotoxicity or modulation of enzyme activity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. The presence of chlorine atoms typically enhances the antimicrobial efficacy due to increased lipophilicity.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through reactive oxygen species (ROS) generation .
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully .

Study 1: Antimicrobial Efficacy

A study conducted on related chloroalkyl compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that increased chlorination enhances efficacy .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays using breast cancer cell lines showed that compounds similar to this compound induced apoptosis at micromolar concentrations. The study suggested that the compound's ability to generate oxidative stress was a critical factor in its cytotoxicity .

Data Tables

PropertyValue
Molecular FormulaC10H12Cl2O2
Molecular Weight235.1 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol/Water)Estimated >3
Biological ActivityObservations
Antimicrobial ActivityEffective against various bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Q & A

Q. Method Validation Protocol

  • HPLC-DAD/UV : Use a C18 column (e.g., Agilent ZORBAX) with acetonitrile/water (70:30) mobile phase. Validate linearity (R² >0.99), LOD (≤0.1%), and LOQ (≤0.3%) per ICH guidelines .
  • GC-MS : Derivatize volatile impurities (e.g., residual ethylene oxide) and compare retention times with standards .
  • qNMR : Add trimethylsilyl propionate (TSP) as an internal standard and integrate peaks at δ 0.0–3.0 ppm .

What strategies are effective for evaluating the biological activity of derivatives of this compound?

Q. Biological Screening Framework

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like cisplatin .
  • Molecular docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina to prioritize synthetic targets .
  • ADMET profiling : Assess solubility (shake-flask method), plasma stability (LC-MS), and cytochrome P450 inhibition .

How should researchers address contradictions in reported reaction outcomes for this compound?

Q. Data Reconciliation Approach

  • Cross-validation : Replicate experiments under published conditions (e.g., solvent, catalyst loading) and compare yields .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., di-ethoxylated isomers) that may explain discrepancies .
  • Computational modeling : Apply DFT calculations (Gaussian 09) to predict reaction pathways and energy barriers for competing mechanisms .

What are the best practices for designing enantioselective syntheses of chiral derivatives?

Q. Enantioselective Methodology

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn(III)-salen complexes to induce asymmetry in cyclopropanation or epoxidation .
  • Asymmetric phase-transfer catalysis : Employ quinine-derived catalysts in biphasic systems (toluene/water) .
  • Dynamic kinetic resolution : Optimize temperature (-20°C to 25°C) to control racemization rates during reactions .

How can computational tools predict the compound’s reactivity in novel reaction environments?

Q. Computational Workflow

  • Reactivity descriptors : Calculate Fukui indices (f⁺, f⁻) to identify electrophilic/nucleophilic sites .
  • Solvent effects : Simulate solvation free energies (COSMO-RS) to predict reaction rates in polar aprotic vs. protic solvents .
  • Transition state analysis : Use QM/MM hybrid methods (e.g., ONIOM) to model SN2 transition states .

What industrial-scale purification techniques ensure high purity without compromising yield?

Q. Scale-Up Strategies

  • Continuous distillation : Use spinning-band columns to separate chloroethoxy derivatives based on boiling points (e.g., 220–250°C) .
  • Melt crystallization : Cool molten product slowly (1°C/min) to isolate high-purity crystals .
  • Membrane filtration : Apply nanofiltration membranes (MWCO 300 Da) to remove polymeric byproducts .

How can researchers mitigate hazards during large-scale handling of this compound?

Q. Safety Protocols

  • Ventilation : Use local exhaust ventilation (LEV) systems to capture chloroethane vapors (TLV 10 ppm) .
  • PPE : Wear nitrile gloves, safety goggles, and Tyvek suits to prevent dermal exposure .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

What emerging applications in materials science are being explored for this compound?

Q. Advanced Material Design

  • Liquid crystals : Incorporate into smectic phases by functionalizing with fluorinated tails; characterize via polarized optical microscopy .
  • Self-healing polymers : Use as a crosslinker in polyurethanes; evaluate healing efficiency via tensile testing .
  • MOF precursors : Coordinate with Zn²⁺ or Cu²⁺ to form porous frameworks; analyze BET surface area (>1000 m²/g) .

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